B1576709 Epidermin

Epidermin

Cat. No.: B1576709
Attention: For research use only. Not for human or veterinary use.
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Description

Epidermin is a type A lantibiotic that was the first of its kind identified as a ribosomally synthesized and post-translationally modified peptide (RiPP) . It is a tetracyclic, 22-amino acid peptide antibiotic produced by Staphylococcus epidermidis . This cationic antimicrobial peptide exhibits potent activity against a broad spectrum of Gram-positive bacteria, including staphylococci, streptococci, and Propionibacterium acnes . Its mechanism of action involves binding to the cell wall precursor lipid II, which plays a crucial role in its high potency and allows it to effectively inhibit peptidoglycan biosynthesis . This mechanism makes it a compound of interest for researching novel antibiotics, especially against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, at sublethal concentrations, its structural analogue gallidermin has been shown to prevent biofilm formation, suggesting potential research applications in this area . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antimicrobial

sequence

IASKFICTPGCAKTGSFNSYCC

Origin of Product

United States

Epidermin Biosynthesis and Genetic Determinants

Genetic Organization of the Epidermin (B1255880) Biosynthetic Gene Cluster (epi Operon)

The genes required for this compound biosynthesis are organized into a gene cluster, or operon, which ensures their coordinated expression. capes.gov.brnih.govwikipedia.org

Plasmid-Encoded Nature of the epi Gene Cluster

The genetic information for this compound biosynthesis is located on a plasmid in Staphylococcus epidermidis, specifically the 54-kb plasmid pTü32 in the strain Staphylococcus epidermidis Tü3298. ebi.ac.ukcapes.gov.brnih.govnih.gov The presence of these genes on a plasmid allows for potential transfer between bacterial strains.

Structural Gene epiA Encoding the Precursor Peptide EpiA

The structural gene for this compound is designated epiA. capes.gov.brnih.govnih.gov This gene encodes a precursor peptide, referred to as pre-epidermin or EpiA, which is ribosomally synthesized. uni-tuebingen.denih.govcusabio.com The EpiA prepeptide is larger than the mature this compound and contains an N-terminal leader peptide and a C-terminal propeptide segment. uni-tuebingen.denih.govcusabio.com The mature this compound peptide corresponds to the C-terminal portion of EpiA. nih.gov

Auxiliary Genes and Transcriptional Units (epiABCD, epiQP)

Adjacent to the epiA gene are several auxiliary genes that are essential for this compound biosynthesis. capes.gov.brnih.gov These genes are organized into transcriptional units. The genes epiB, epiC, and epiD are located downstream of epiA. capes.gov.brnih.gov Evidence suggests that epiB is co-transcribed with epiA from the epiA promoter, while epiC and epiD may have their own promoters. nih.gov These genes, along with epiA, form the epiABCD transcriptional unit. uni-tuebingen.denih.gov

Further downstream, and oriented in the reverse direction, are the genes epiQ and epiP. uni-tuebingen.decapes.gov.br These genes constitute the epiQP transcriptional unit. uni-tuebingen.denih.gov The gene epiQ encodes a protein similar to the positive regulatory factor PhoB, suggesting a role in regulating this compound biosynthesis, potentially by activating the epiA promoter. uni-tuebingen.decapes.gov.brnih.gov The epiP gene product shows similarity to serine proteases and is considered a likely candidate for processing the this compound prepeptide by removing the leader sequence. uni-tuebingen.decapes.gov.brasm.org Heterologous expression studies in Staphylococcus carnosus have demonstrated that these genes (epiA, B, C, D, Q, P) are necessary for this compound biosynthesis. capes.gov.brnih.gov

The epi gene cluster also includes genes involved in export (epiHT) and immunity (epiGEF), which are important for the producing organism to secrete the mature lantibiotic and protect itself from its own antimicrobial activity. nih.govplos.org

Here is a summary of the genes in the epi operon and their proposed functions:

GeneProposed Function
epiAStructural gene encoding the precursor peptide EpiA
epiBInvolved in prepeptide modification (dehydration/cyclization) nih.govuni-tuebingen.de
epiCInvolved in prepeptide modification (dehydration/cyclization) nih.govuni-tuebingen.de
epiDInvolved in prepeptide modification (oxidative decarboxylation) nih.govuni-tuebingen.deasm.org
epiQRegulatory protein, activates epiA promoter uni-tuebingen.decapes.gov.brnih.gov
epiPSerine protease, processes prepeptide (leader peptide removal) uni-tuebingen.decapes.gov.brasm.org
epiHInvolved in export plos.org
epiTInvolved in export plos.org
epiGInvolved in immunity nih.gov
epiEInvolved in immunity nih.gov
epiFInvolved in immunity nih.gov

Ribosomal Synthesis of the this compound Prepeptide (EpiA)

This compound, like other lantibiotics, is ribosomally synthesized as a precursor peptide (EpiA). oup.comuni-tuebingen.denih.gov This is a key characteristic that distinguishes lantibiotics from many other peptide antibiotics, which are often synthesized non-ribosomally. The epiA gene is transcribed into mRNA, which is then translated by the ribosome to produce the 52-amino-acid EpiA prepeptide. nih.govcusabio.com This prepeptide contains a leader sequence at the N-terminus and the core peptide sequence that will be modified to form mature this compound at the C-terminus. uni-tuebingen.denih.govcusabio.com

Enzymatic Post-Translational Modifications in this compound Maturation

Following ribosomal synthesis, the EpiA prepeptide undergoes a series of extensive enzymatic post-translational modifications to become the biologically active mature this compound. mybiosource.comuni-tuebingen.decusabio.com These modifications are crucial for the formation of the characteristic structure of lantibiotics, including the introduction of thioether bridges and dehydrated amino acids. nih.govoup.comuni-tuebingen.de

Dehydration of Serine and Threonine Residues (Dehydroalanine, Dehydrobutyrine)

One of the initial and critical steps in this compound maturation is the enzymatic dehydration of specific serine and threonine residues within the core peptide of EpiA. uni-tuebingen.deasm.orgacs.org This dehydration reaction removes a molecule of water, resulting in the formation of α,β-unsaturated amino acids: serine residues are converted to dehydroalanine (B155165) (Dha), and threonine residues are converted to dehydrobutyrine (Dhb). nih.govuni-tuebingen.deasm.orgacs.org These reactions are catalyzed by dedicated modification enzymes encoded within the epi gene cluster, specifically EpiB and EpiC, which are considered LanB and LanC type enzymes, respectively, in the context of lantibiotic biosynthesis. nih.govuni-tuebingen.degoogle.com The dehydroamino acids, Dha and Dhb, serve as Michael acceptors for the subsequent addition of cysteine thiol groups, leading to the formation of the characteristic lanthionine (B1674491) and methyllanthionine rings found in mature this compound. nih.govuni-tuebingen.deacs.orggoogle.com

Here is a table summarizing the dehydration reactions:

Original Amino AcidModification Enzyme(s)Modified Amino AcidAbbreviation
SerineEpiB, EpiC nih.govuni-tuebingen.degoogle.comDehydroalanineDha
ThreonineEpiB, EpiC nih.govuni-tuebingen.degoogle.comDehydrobutyrineDhb

The dehydrobutyrine residue in this compound has been determined to be the Z-isomer. mybiosource.com

Role of EpiB in Dehydration

EpiB is the enzyme responsible for the dehydration of specific serine and threonine residues within the EpiA precursor peptide. This dehydration results in the formation of 2,3-didehydroalanine (Dha) from serine and (Z)-2,3-didehydrobutyrine (Dhb) from threonine. nih.govnih.gov These dehydroamino acids serve as Michael acceptors for subsequent cyclization reactions. While EpiB's role in dehydration is established through genetic studies and its homology to other LanB enzymes, direct in vitro demonstration of its dehydratase activity has historically been challenging. ethz.chgoogle.com

Thioether Ring Formation (Lanthionine, Methyllanthionine)

The formation of the characteristic lanthionine and methyllanthionine thioether rings is a key step in this compound maturation. Lanthionine is formed by the intramolecular addition of a cysteine sulfhydryl group to a dehydroalanine residue, while methyllanthionine is formed by the addition of a cysteine sulfhydryl group to a didehydrobutyrine residue. oup.comasm.orgnih.govwikipedia.org

Role of EpiC in Cyclization

EpiC is the cyclase enzyme (also known as a LanC protein) that catalyzes the formation of the thioether linkages. acs.orgnih.govasm.orgnih.gov EpiC facilitates the site-specific addition of cysteine residues to the dehydroamino acids (Dha and Dhb) generated by EpiB, ensuring the correct ring topology of the lanthionine and methyllanthionine residues. acs.orgnih.gov Studies involving epiC mutations have shown that an intact epiC gene is necessary for proper lanthipeptide production and thioether formation. acs.orgnih.gov EpiC is a zinc metalloprotein, and the bound zinc is proposed to play a role in activating the cysteine thiol for nucleophilic addition to the dehydroamino acid. ethz.chnih.gov

Formation of S-[(Z)-2-Aminovinyl]-D-Cysteine (AviCys) Moiety

A unique structural feature of this compound is the presence of an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue at its C-terminus. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net This unusual amino acid is formed through a distinct modification pathway involving the C-terminal cysteine residue and a dehydroalanine residue. beilstein-journals.orgresearchgate.netacs.orgnih.gov

Role of EpiD (Flavoprotein) in Oxidative Decarboxylation

EpiD is a flavoprotein that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the precursor peptide EpiA. oup.comnih.govuni-tuebingen.debeilstein-journals.orgresearchgate.netresearchgate.netacs.orgnih.gov This reaction involves the removal of the carboxyl group from the cysteine, leading to the formation of a reactive enethiolate intermediate. beilstein-journals.orgresearchgate.netacs.orgnih.gov The enethiolate then undergoes a 1,4-nucleophilic addition to a dehydroalanine residue located upstream, resulting in the formation of the AviCys moiety. beilstein-journals.orgresearchgate.netacs.orgnih.gov EpiD requires flavin mononucleotide (FMN) as a cofactor for its activity. oup.combeilstein-journals.orgresearchgate.netnih.gov Research has shown that EpiD exhibits some substrate promiscuity, being able to decarboxylate various peptides containing a C-terminal cysteine. acs.orgnih.gov

Proteolytic Processing and Leader Peptide Removal

Lantibiotics are synthesized as precursor peptides containing an N-terminal leader peptide and a C-terminal propeptide (which becomes the mature peptide). oup.comasm.orguni-tuebingen.denih.gov The leader peptide is essential for recognition by the modification enzymes and for transport but must be removed to generate the biologically active mature peptide. asm.orguni-tuebingen.denih.govnih.gov

Role of EpiP (Serine Protease)

EpiP is a serine protease responsible for the proteolytic cleavage of the leader peptide from the modified precursor peptide. asm.orguni-tuebingen.denih.govthegoodscentscompany.com This processing step occurs after the post-translational modifications, releasing the mature this compound peptide. nih.govasm.orguni-tuebingen.denih.gov Studies have demonstrated that EpiP can cleave the unmodified EpiA precursor peptide, indicating its role in this final maturation step. asm.orgnih.gov EpiP shows similarity to other serine proteases, including NisP involved in nisin biosynthesis. acs.orgasm.org

Molecular Mechanisms of Epidermin Action

Interaction with Bacterial Cell Wall Precursors

A key aspect of epidermin's mechanism is its high-affinity binding to Lipid II, a vital precursor molecule in the synthesis of peptidoglycan, the main component of the bacterial cell wall. researchgate.netresearchgate.netresearchgate.netnih.govwikipedia.org

Binding to Lipid II

This compound (B1255880), like other type A lantibiotics such as nisin, interacts specifically with the pyrophosphate moiety of Lipid II. researchgate.netnih.govmdpi.com This interaction is mediated by the N-terminal ring structure (rings A and B) of this compound. nih.govoup.commdpi.com Studies using molecular dynamics simulations have shown that the backbone amide protons in the N-terminal region of this compound orient to capture the pyrophosphate group through the formation of multiple hydrogen bonds. nih.govmdpi.com This binding is further stabilized by a salt bridge between the negatively charged pyrophosphate and the positively charged N-terminus of the peptide. nih.gov Research indicates that this compound and gallidermin (B1576560) (a related lantibiotic) are more efficient at adopting the complex-forming conformation with a Lipid II mimetic compared to nisin, potentially due to the presence of a lysine (B10760008) residue in their structure that enhances binding. nih.govmdpi.com

Experimental evidence supporting this interaction comes from studies using techniques such as thin-layer chromatography and liposome-based assays. researchgate.netnih.gov For instance, thin-layer chromatography demonstrated that this compound can form a complex with radiolabeled Lipid II. researchgate.netnih.gov Liposome studies showed that the presence of even low molar percentages of Lipid II in the liposomes significantly enhanced membrane permeabilization by this compound, highlighting Lipid II's role as a docking molecule. researchgate.netnih.gov

Inhibition of Peptidoglycan Biosynthesis

By binding to Lipid II, this compound effectively sequesters this essential precursor, preventing its incorporation into the growing peptidoglycan chain. researchgate.netresearchgate.netwikipedia.org This inhibition occurs at the level of transglycosylation, a crucial step in peptidoglycan synthesis where new disaccharide units are added to the cell wall. oup.com The depletion of available Lipid II disrupts the assembly of the bacterial cell wall, compromising its structural integrity. researchgate.netresearchgate.netwikipedia.org This mechanism is distinct from that of some other antibiotics that target the enzymes involved in peptidoglycan synthesis. mdpi.comnih.gov

Membrane Permeabilization and Pore Formation

In addition to inhibiting cell wall synthesis, this compound also disrupts the bacterial cytoplasmic membrane by forming pores. biomedpharmajournal.orgresearchgate.netresearchgate.netresearchgate.netnih.govwikipedia.org While the inhibition of peptidoglycan synthesis is a primary mode of action, pore formation significantly contributes to this compound's bactericidal activity. researchgate.netresearchgate.netnih.gov

Mechanisms of Membrane Disruption

This compound, as a type A lantibiotic, is generally associated with the formation of pores in bacterial membranes. wikipedia.orgnih.gov The interaction with Lipid II serves as a crucial step that facilitates the pore formation process. researchgate.netnih.govoup.com Lipid II acts as a docking molecule, helping to concentrate this compound at the membrane surface and promoting its insertion and assembly into pore structures. researchgate.netnih.govoup.com

While the precise architecture of the pores formed by this compound is not fully elucidated, it is suggested that multiple peptide molecules assemble within the membrane to create aqueous channels. biomedpharmajournal.orgoup.com This process is thought to be energetically facilitated by the membrane potential. oup.com The interaction with Lipid II may even influence the conductivity of the pore or be part of the pore structure itself. oup.com

However, it is important to note that some research suggests that while this compound can cause pore formation, its primary killing activity might be more strongly linked to the interaction with Lipid I and II leading to cell wall inhibition, unlike other lantibiotics such as nisin and Pep5 where pore formation is a more dominant mechanism. researchgate.net Despite this, experimental data clearly show this compound's ability to induce rapid marker release from liposomes containing Lipid II, indicative of membrane permeabilization. researchgate.netnih.gov

Efflux of Intracellular Components (e.g., ATP, Ions, Cytoplasmic Solutes)

The formation of pores in the bacterial cytoplasmic membrane by this compound leads to a loss of membrane integrity and barrier function. biomedpharmajournal.orgresearchgate.netresearchgate.net This disruption results in the uncontrolled efflux of essential intracellular components, including ATP, ions, and cytoplasmic solutes. biomedpharmajournal.orgresearchgate.netresearchgate.net The leakage of these vital molecules dissipates the proton motive force, which is essential for various cellular processes, and leads to a severe disruption of cellular homeostasis. biomedpharmajournal.orgresearchgate.net This loss of intracellular contents and energy ultimately contributes to bacterial cell death. biomedpharmajournal.orgresearchgate.net Studies have shown that this compound can induce the release of ATP and lipids from bacterial cells. researchgate.net

Consequences on Bacterial Cellular Processes

The combined effects of inhibiting peptidoglycan synthesis and inducing membrane permeabilization have profound consequences on bacterial cellular processes. The compromised cell wall makes the bacteria vulnerable to osmotic lysis. frontiersin.org The dissipation of the membrane potential and the efflux of intracellular components disrupt vital functions such as ATP synthesis, transport of nutrients, and maintenance of ion gradients. biomedpharmajournal.orgresearchgate.net This widespread disruption of cellular processes leads to insufficient energy for biosynthetic activities and ultimately results in bacterial cell death. biomedpharmajournal.org Research indicates that this compound can simultaneously inhibit the synthesis of DNA, RNA, protein, and polysaccharides, likely as a downstream effect of the energy depletion caused by membrane damage. biomedpharmajournal.org

Mechanism of ActionTarget Molecule(s)Effect on Bacteria
Inhibition of Cell Wall SynthesisLipid IIPrevents peptidoglycan assembly, compromises cell wall integrity. researchgate.netresearchgate.netwikipedia.org
Membrane Permeabilization/Pore FormationBacterial Cytoplasmic Membrane, Lipid II (as docking molecule)Forms aqueous channels, disrupts membrane potential, causes leakage of contents. biomedpharmajournal.orgresearchgate.netresearchgate.netresearchgate.netnih.govwikipedia.org
Efflux of Intracellular ComponentsCytoplasmic contents (ATP, ions, solutes)Dissipates proton motive force, disrupts homeostasis, leads to energy deficiency. biomedpharmajournal.orgresearchgate.netresearchgate.net

Inhibition of DNA, RNA, Protein, and Polysaccharide Synthesis

Research indicates that this compound can inhibit the synthesis of crucial macromolecules in susceptible bacteria. Specifically, this compound has been shown to simultaneously inhibit the synthesis of DNA, RNA, protein, and polysaccharides. biomedpharmajournal.org This broad inhibitory effect on biosynthesis pathways contributes to its bactericidal activity. While some antimicrobial peptides inhibit macromolecule synthesis as a secondary effect, studies suggest that for this compound, this inhibition is a significant part of its mechanism. asm.org

Polysaccharides, along with proteins and extracellular DNA and RNA, are key components of the biofilm matrix, which provides structural support and protection to bacteria. nih.govmdpi.com The inhibition of polysaccharide synthesis by this compound would therefore impact the formation and maintenance of these protective structures. DNA and RNA synthesis are fundamental processes for cell division and function, while protein synthesis is essential for all cellular activities. medchemexpress.comquora.com Simultaneous inhibition of these processes would severely impair bacterial growth and viability.

Energy Transduction Impairment

This compound's mechanism of action also involves the impairment of energy transduction in the target bacterial cell membrane. biomedpharmajournal.orgoup.com As a type A lantibiotic, this compound is known to interact with the cytoplasmic membrane of bacteria and can form pores. mdpi.comoup.com This pore formation can lead to the dissipation of the membrane potential. researchgate.netoup.com The cytoplasmic membrane is the primary site for energy transduction in bacteria, where processes like the electron transport chain and ATP synthesis occur, generating the proton motive force (PMF) essential for various cellular functions. researchgate.netscience.gov

The dissipation of the membrane potential by this compound disrupts the PMF, leading to insufficient energy for essential biosynthetic processes. biomedpharmajournal.org This de-energization of the cell and the resulting loss of vital metabolites contribute significantly to the killing effect of this compound, often being a faster mechanism than the inhibition of peptidoglycan biosynthesis. oup.com this compound interacts with the cell wall precursor lipid II, which can facilitate pore formation in the cytoplasmic membrane. researchgate.netoup.com Lipid II may act as a docking molecule for this compound to bind to the membrane surface and adopt the correct position for pore formation. oup.com

Biological Roles and Ecological Impact of Epidermin Production

Role of Epidermin (B1255880) in the Producer Organism (Staphylococcus epidermidis)

The production of antimicrobial compounds like this compound can confer advantages to the producer strain, but it also involves metabolic costs and requires mechanisms for self-protection.

Producer Fitness and Growth Dynamics

While producing this compound provides a competitive edge against susceptible bacteria, the process itself can impose a physiological burden on the S. epidermidis producer strain. This burden can potentially lead to decreased growth rates compared to non-producing strains in the absence of competitors. Research suggests that the production of lantibiotics like this compound and gallidermin (B1576560) can lead to increased cell lysis in producer strains due to insufficient immunity mechanisms researchgate.net. This indicates a potential trade-off between producing a competitive weapon and maintaining optimal growth and fitness in isolation. However, the ecological relevance of this fitness cost is likely context-dependent, being outweighed by the competitive advantage in mixed microbial communities.

Impact on Cytoplasmic Integrity of Producer Strain

This compound, like other type A lantibiotics, exerts its bactericidal activity primarily by targeting the cytoplasmic membrane of susceptible bacteria. biomedpharmajournal.orgwikipedia.orgasm.orguniprot.orgnih.gov This involves the formation of pores in the membrane, leading to depolarization and cell death. biomedpharmajournal.orguniprot.org For the producer organism, S. epidermidis, self-protection mechanisms are crucial to prevent its own membrane from being targeted by the secreted this compound. oup.com The S. epidermidis strain Tü3298, a known this compound producer, possesses an ABC transporter system, EpiFEG, which is involved in expelling the lantibiotic from the cytoplasmic membrane into the surrounding medium, thus keeping its intracellular concentration below a critical level and preventing pore formation. oup.com Despite these immunity systems, some studies suggest that imperfect resistance can still occur, potentially leading to enhanced excretion of cytoplasmic proteins and the release of ATP and lipids from the producer strain researchgate.net. This highlights the delicate balance required for the producer to benefit from this compound production without compromising its own cellular integrity.

Interactions within Microbial Communities

This compound plays a key role in mediating interactions between S. epidermidis and other microorganisms, contributing to the structure and dynamics of microbial communities.

Competitive Advantage in Mixed Cultures

The ability of S. epidermidis to produce this compound provides a significant competitive advantage in mixed microbial communities, particularly against susceptible Gram-positive bacteria. biomedpharmajournal.orgnih.govasm.org this compound is active against a variety of pathogenic Gram-positive bacteria, including Staphylococcus aureus and streptococci. asm.orgnih.gov By inhibiting or killing competing microorganisms, S. epidermidis can secure nutrients and colonization sites. nih.govmdpi.comencyclopedia.pub This competitive exclusion is a well-established mechanism by which commensal bacteria like S. epidermidis contribute to colonization resistance against potential pathogens. nih.govmdpi.com Studies have shown that this compound exhibits antibacterial activity against S. aureus, with reported Minimum Inhibitory Concentration (MIC) values in the range of µg/ml. biomedpharmajournal.org The effectiveness of this compound against competitors has been demonstrated in various settings, including studies evaluating its activity against clinical isolates. biomedpharmajournal.org

Data illustrating the inhibitory activity of this compound against target bacteria can be presented in tables, showing MIC or inhibition zone data from research studies. For example, one study reported the following MIC values for this compound against different bacterial species:

Target BacteriumThis compound MIC (µL/mL)
Staphylococcus aureus36.04
E. coliNot specified
Ps. aeruginosa19.95

Note: Data derived from a specific study biomedpharmajournal.org. Units may vary between studies.

This competitive interaction is a crucial aspect of the ecological role of this compound-producing S. epidermidis in maintaining the balance of microbial communities.

Modulation of Host-Associated Microbiomes

As a dominant resident of the human skin and mucosal microbiota, S. epidermidis and its production of compounds like this compound significantly influence the composition and function of these host-associated microbial communities. wikipedia.orgnih.govmdpi.com By suppressing the growth of potential pathogens such as S. aureus and Cutibacterium acnes, this compound-producing S. epidermidis contributes to the maintenance of a healthy microbiome. mdpi.commdpi.commedcraveonline.com This modulation can have broader implications for host health, as the balance of the microbiome is linked to protection against infections and the regulation of immune responses. wikipedia.orgnih.govphysio-pedia.comnih.gov While this compound directly inhibits competitors, S. epidermidis also employs other mechanisms, such as the production of proteases and the modulation of quorum sensing systems, further shaping the microbial landscape. encyclopedia.pubmdpi.com The collective action of these factors, including this compound, contributes to the colonization resistance provided by commensal S. epidermidis, preventing the establishment and proliferation of more virulent species. nih.gov

Furthermore, the interactions within host-associated microbiomes are complex, involving not only direct antagonism but also synergistic relationships and the modulation of host immune responses by commensal bacteria. physio-pedia.comnih.govsci-hub.se this compound's role in these intricate networks underscores the importance of studying microbial secondary metabolites in understanding the ecology of host-associated microbial communities and their impact on health.

Epidermin Resistance and Producer Immunity Mechanisms

Target Cell Resistance to Epidermin (B1255880)

Target bacteria can develop resistance to this compound through several mechanisms aimed at preventing the peptide from reaching or acting on its target site.

General Antimicrobial Peptide Resistance Mechanisms

Bacteria have evolved diverse mechanisms to interfere with AMP activity for survival and colonization. These mechanisms are widespread and can be based on changes in the physico-chemical properties of surface molecules and the cytoplasmic membrane. royalsocietypublishing.org General AMP resistance strategies include proteolytic degradation, sequestration by secreted proteins, impedance by exopolymers and biofilm matrix molecules, circumvention of attraction by cell surface/membrane alteration, and export by efflux pumps. royalsocietypublishing.org

Altered Cell Wall and Membrane Composition

Modifications to the bacterial cell wall and membrane are significant mechanisms of resistance to AMPs. Since many AMPs, including this compound, interact with the negatively charged bacterial membrane, altering the membrane composition can prevent AMP-mediated killing. nih.govfrontiersin.orgmdpi.com In Gram-positive bacteria, this can involve the insertion of D-alanine into teichoic acids (D-alanylation), which reduces the net negative charge of the cell wall and repels cationic AMPs. nih.govfrontiersin.orgnih.gov Another modification is the aminoacylation of phosphatidylglycerol by the multiple peptide resistance factor protein (MprF), incorporating positively charged amino acids like lysine (B10760008) into phosphatidylglycerol (Lys-PG). nih.govfrontiersin.org This decreases the net negative charge on the bacterial membrane and confers resistance to positively charged AMPs. nih.govfrontiersin.org Alterations in membrane fluidity through phospholipid tail saturation or carotenoid additions can also contribute to resistance. nih.gov Additionally, the production of poly-N-acetylglucosamine (PIA) has been shown to play a role in resistance to certain AMPs, potentially through electrostatic repulsion and by forming a mechanical barrier. royalsocietypublishing.orgfrontiersin.org

Protease-Mediated Degradation of this compound

Bacteria can directly inactivate AMPs through the action of secreted or surface-anchored proteases that cleave the peptide bonds. nih.govimrpress.commdpi.comfrontiersin.orgnih.govnih.gov This represents a simple yet effective defense mechanism. nih.gov Various types of proteases, including metallo-, serine-, cysteine-, and aspartic-proteases, can be utilized for this purpose. imrpress.com These proteinases can be secreted into the extracellular environment or anchored to the microbial cell surface, preventing AMPs from reaching their target site. nih.govimrpress.com While general AMP degradation by proteases is a known mechanism, specific details regarding the proteolytic degradation of this compound by target bacteria are less extensively documented in the provided search results compared to other AMPs like LL-37.

Efflux Systems in Target Bacteria

Efflux pumps are bacterial transport systems that can actively export antimicrobial compounds, including AMPs, out of the cell, thereby keeping intracellular concentrations below toxic levels. royalsocietypublishing.orgmdpi.comnih.govmdpi.comoup.com This is an important mechanism of antimicrobial resistance. nih.gov While many staphylococcal multidrug-resistance transporters are not active on human AMPs, some efflux pumps have been shown to confer resistance to certain AMPs. royalsocietypublishing.org In Gram-negative bacteria, efflux pumps like the MtrCDE and AcrAB–TolC systems are involved in AMP resistance by expelling them to the extracellular space. nih.govoup.com Some systems, like the Sap transporter in Salmonella typhimurium and Haemophilus influenzae, import AMPs into the cytoplasm for subsequent proteolytic degradation. nih.govnih.gov For this compound specifically, while efflux systems are a general mechanism of AMP resistance, the primary mechanism of resistance in target bacteria appears to be related to alterations in cell wall/membrane composition and potentially target protection mechanisms rather than direct efflux of the peptide itself, although efflux plays a crucial role in producer immunity (see Section 5.2.1). biorxiv.orgresearchgate.net

Producer Self-Protection and Immunity Systems

Organisms that produce antimicrobial peptides like this compound must possess mechanisms to protect themselves from the activity of their own toxic molecules. This is known as producer immunity.

Role of epiFEG Operon in this compound Immunity

Producer self-protection against this compound in Staphylococcus epidermidis is mediated, at least in part, by the epiFEG operon. frontiersin.orgasm.orgasm.orgnih.govoup.comdiva-portal.org This operon encodes the subunits of an ATP-binding cassette (ABC) transporter system. asm.orgasm.orgnih.gov The EpiFEG transporter is crucial for conferring immunity to this compound by expelling the antimicrobial peptides from the cytoplasmic membrane into the surrounding medium, thus keeping their concentration below a critical level and preventing pore formation. asm.orgasm.orgnih.govoup.com The epiFEG genes are typically located within the this compound biosynthetic gene cluster on a plasmid. asm.orgnih.govdiva-portal.orgebi.ac.uk Studies have shown that these three genes are required for the expression of the immunity phenotype, and their inactivation results in a complete loss of immunity. asm.orgnih.gov The EpiFEG transporter exhibits a high substrate specificity for this compound and the structurally similar lantibiotic gallidermin (B1576560). royalsocietypublishing.orgasm.orgoup.com The epiFEG operon's expression is regulated, and the promoter of epiF responds to the activator protein EpiQ, which also activates the structural genes for this compound biosynthesis. asm.orgnih.gov This coordinated regulation likely ensures that immunity mechanisms are in place when the peptide is being produced.

Function of EpiF, EpiE, and EpiG as ABC Transporter Components

A key mechanism of immunity in Staphylococcus epidermidis Tü3298 against this compound is mediated by an ATP-binding cassette (ABC) transporter composed of three proteins: EpiF, EpiE, and EpiG. These proteins function collectively to expel this compound from the cytoplasmic membrane, thereby preventing the accumulation of the lantibiotic to toxic levels and inhibiting pore formation. nih.govchemicalbook.comfishersci.ca

The genes encoding these proteins, epiF, epiE, and epiG, are often organized together and are essential for conferring the immunity phenotype. Inactivation of any single gene among epiF, epiE, or epiG results in a complete loss of tolerance to this compound in the producer strain. atamanchemicals.comugr.es

Analysis of the deduced amino acid sequences of these proteins reveals their proposed roles within the transporter complex. EpiF is characterized as a hydrophilic protein containing conserved ATP-binding sites, typical of the nucleotide-binding domains of ABC transporters. atamanchemicals.comugr.es It shows sequence similarities to other bacterial ABC transporter proteins involved in bacteriocin (B1578144) export and immunity, such as MalK, HisP, McbF, SpaF, and NisF. EpiE and EpiG, in contrast, are predicted to be very hydrophobic proteins, likely forming the integral membrane domains of the transporter, responsible for translocating the lantibiotic across the membrane. atamanchemicals.comugr.es EpiE and EpiG share similarities with SpaF and SpaG, components of the subtilin immunity system.

The EpiFEG transporter exhibits a high degree of substrate specificity. Studies have shown that while it effectively transports this compound and certain this compound derivatives, it does not transport the structurally related lantibiotic nisin. chemicalbook.com This specificity highlights the tailored nature of the immunity mechanism to the specific lantibiotic produced.

ProteinPredicted CharacteristicsProposed Role in TransporterSimilar Proteins (Examples)
EpiFHydrophilic, ATP-binding sitesNucleotide-binding domainMalK, HisP, McbF, SpaF, NisF
EpiEHydrophobic, ~6 hydrophobic regionsIntegral membrane domainSpaF, SpaG
EpiGHydrophobic, ~6 hydrophobic regionsIntegral membrane domainSpaF, SpaG

Regulation of Immunity Gene Expression by EpiQ

The expression of the epiFEG immunity gene cluster is subject to regulation, and the transcriptional activator protein EpiQ plays a crucial role in this process. EpiQ is known to activate the transcription of the epiABCD operon, which is involved in the biosynthesis of this compound. nih.govatamanchemicals.com Importantly, EpiQ also positively regulates the expression of the epiFEG genes, thereby linking the production of this compound with the induction of the self-immunity mechanism. atamanchemicals.comugr.es

EpiQ exerts its regulatory function by binding to specific DNA sequences in the promoter regions of the genes it activates. A palindromic sequence has been identified in the promoter region of epiA (the structural gene for the this compound precursor peptide) that serves as an EpiQ binding site. A similar palindromic sequence is present in the promoter region of epiF, indicating that EpiQ directly activates the transcription of the epiFEG operon. atamanchemicals.comugr.es

The presence of EpiQ significantly enhances the level of immunity conferred by the EpiFEG transporter. Studies using heterologous expression systems in Staphylococcus carnosus have demonstrated that while the epiFEG genes alone provide increased tolerance to this compound, the highest levels of immunity (up to sevenfold increase compared to control strains) are achieved when both epiFEG and epiQ are present. atamanchemicals.comugr.es This indicates that the coordinated expression of the immunity transporter, driven by EpiQ, is essential for robust self-protection in this compound-producing strains.

The following table illustrates the impact of different gene combinations on this compound tolerance, based on research findings:

Genes Present (in S. carnosus)Relative this compound Tolerance Level
Control Strain1-fold
epiFEG3-fold
epiFEG and epiQ7-fold

This regulatory link mediated by EpiQ ensures that the immunity system is effectively engaged when this compound biosynthesis is active, providing a coordinated defense strategy for the producer organism.

Structural Biology and Biophysical Characterization of Epidermin and Its Associated Proteins

Secondary and Tertiary Structural Features of Mature Epidermin (B1255880)

Mature this compound is a 21-amino-acid peptide featuring a highly constrained, polycyclic architecture. thegoodscentscompany.comebi.ac.uk This intricate structure arises from specific post-translational modifications. asm.orgoup.com

Polycyclic Nature and Thioether Bridges

The defining structural characteristic of this compound is its polycyclic nature, conferred by the presence of intramolecular thioether bridges. These bridges are formed through the enzymatic addition of cysteine thiol groups to dehydrated serine and threonine residues. wikipedia.orgasm.orgnih.govoup.comebi.ac.ukwikipedia.orgresearchgate.netnih.govresearchgate.net Lanthionine (B1674491), derived from cysteine and dehydrated serine, and 3-methyllanthionine, formed from cysteine and dehydrated threonine, are the key thioether amino acids found in this compound. wikipedia.orgasm.orgnih.govoup.comebi.ac.ukwikipedia.orgresearchgate.netnih.govresearchgate.net this compound contains four such thioether bridges, establishing its tetracyclic structure. ebi.ac.ukasm.org A notable and somewhat unique feature among lantibiotics is the presence of an S-[(Z)-2-aminovinyl]-D-cysteine residue at the C-terminus of this compound. ebi.ac.ukasm.orgnih.govasm.org

Structural Characterization of this compound Biosynthetic Enzymes

The biosynthesis of this compound is a complex process mediated by a cluster of genes encoding dedicated modification enzymes. ebi.ac.uknih.govembopress.org Key enzymes involved in this pathway include EpiB, EpiC, and EpiD. ebi.ac.uknih.govembopress.org

EpiD Crystal Structure and Catalytic Pocket

EpiD is a flavoprotein enzyme that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue within the this compound precursor peptide (EpiA). asm.orgasm.orgembopress.orgacs.orgrcsb.org This enzymatic step is essential for the formation of the distinctive S-[(Z)-2-aminovinyl]-D-cysteine moiety at the C-terminus. asm.orgembopress.orgacs.orgrcsb.org The crystal structure of EpiD has been determined, providing valuable insights into its structural organization and catalytic mechanism. embopress.orgrcsb.orgnih.gov EpiD exists as a dodecamer, exhibiting tetrahedral symmetry, with individual monomers arranged as trimers at the vertices. rcsb.orgnih.gov This oligomeric state is critical for the binding of its flavin mononucleotide (FMN) cofactor and the substrate peptide. embopress.orgrcsb.orgnih.gov The catalytic pocket of EpiD undergoes an induced fit upon substrate binding. nih.gov The interaction between the substrate and the FMN cofactor involves the sulfur atom of the C-terminal cysteine, suggesting that the initial step of the reaction is the oxidation of this cysteine residue. nih.gov

Structural Insights into EpiB and EpiC

EpiB and EpiC are enzymes that participate in the post-translational modifications of the this compound precursor peptide, specifically in the dehydration of serine and threonine residues and the subsequent formation of thioether rings. ebi.ac.uknih.govuniprot.org They belong to the LanB and LanC families of enzymes, respectively. nih.govoup.comnih.gov While specific high-resolution structural data for Staphylococcus epidermidis EpiB and EpiC were not detailed in the provided search results, studies on homologous LanB and LanC enzymes from other lantibiotic systems offer insights into their likely structures and catalytic roles. LanC cyclases, for instance, are known to be necessary for the regioselective formation of the thioether bridges with the correct topology. nih.gov EpiB is characterized as a hydrophilic protein containing conserved ATP-binding motifs and is thought to be associated with the cytoplasmic membrane. uniprot.orgnih.gov

Molecular Interactions of this compound with Target Molecules

This compound, characteristic of type A lantibiotics, exerts its antimicrobial effects primarily through interactions with the bacterial cytoplasmic membrane. wikipedia.orgasm.orgoup.comoup.comoup.commdpi.com A key molecular target for this compound has been identified as Lipid II, a vital precursor molecule in the biosynthesis of the bacterial cell wall peptidoglycan. wikipedia.orgnih.govoup.comoup.commdpi.comresearchgate.net

This compound's interaction is not limited to a general disruption of the phospholipid bilayer; it involves specific binding to Lipid II, an essential component embedded within the eubacterial cytoplasmic membrane. oup.comoup.com Lipid II is hypothesized to act as a docking site, facilitating the initial binding of this compound to the membrane surface and ensuring its proper orientation for subsequent pore formation. oup.comoup.commdpi.com The presence of Lipid II has been shown to significantly enhance the pore-forming activity of this compound. oup.commdpi.com Molecular dynamics simulations have been employed to investigate the atomic-level details of the interactions between this compound analogues and a molecule mimicking the Lipid II binding site, such as dimethyl pyrophosphate. mdpi.comnih.gov These simulations suggest that hydrogen bonding interactions, particularly involving the backbone amide protons in the N-terminal region of the peptide, are important for capturing the pyrophosphate moiety of Lipid II. mdpi.comnih.gov The presence of specific amino acid residues, such as a lysine (B10760008) at position 4 in this compound, may contribute to a higher binding affinity compared to related lantibiotics like nisin. mdpi.comnih.gov While some lantibiotics, such as mersacidin (B1577386) and actagardine, exhibit high selectivity for Lipid II, nisin and this compound have been reported to bind to both Lipid I and Lipid II. oup.comoup.com

Structural Basis of Lipid II Binding

This compound, like other Type A lantibiotics such as nisin and subtilin, targets Lipid II, a crucial precursor in bacterial cell wall synthesis. wikipedia.orgportlandpress.comdovepress.com This interaction is a primary mechanism of its antibacterial action, leading to the inhibition of cell wall biosynthesis. asm.orgportlandpress.com The N-terminal region of this compound, containing lanthionine rings A and B, is primarily responsible for binding to the pyrophosphate (PPi) moiety of Lipid II. portlandpress.commdpi.comuu.nl This binding motif is conserved among several Lipid II-targeting lantibiotics. portlandpress.com

Molecular dynamics simulations have provided insights into the atomistic details of this interaction. Studies using truncated analogues of this compound (residues 1-12) and a Lipid II mimic (dimethyl pyrophosphate, DMPPi) show that the peptide adopts a conformation where backbone amide protons orient to capture the PPi moiety through hydrogen bonds. mdpi.com this compound and its analog gallidermin (B1576560) demonstrate a higher frequency of adopting this complex-forming conformation compared to nisin, which is enhanced by the presence of a lysine residue at position 4. mdpi.com This suggests that subtle differences in amino acid sequence can influence the efficiency of Lipid II binding.

The binding of this compound to Lipid II sequesters this essential precursor, preventing its incorporation into the growing peptidoglycan chain and thereby inhibiting cell wall synthesis. portlandpress.comresearchgate.net This "tethering" mechanism is considered a significant mode of action, even in cases where pore formation is less pronounced. asm.orgportlandpress.comuu.nl

Mechanisms of Membrane Insertion and Pore Formation (e.g., Barrel-Stave Model)

While the primary mode of action for this compound involves Lipid II binding and inhibition of cell wall synthesis, it can also induce membrane permeabilization and pore formation, particularly in certain target strains and under specific conditions. biomedpharmajournal.orgasm.org Type A lantibiotics are generally characterized as elongated, flexible, and amphipathic peptides capable of pore formation. oup.comasm.org

Several models have been proposed to explain the pore-forming activity of lantibiotics, including the barrel-stave model and the toroidal pore model. rug.nlresearchgate.netmdpi.com In the barrel-stave model, peptide molecules are thought to insert perpendicularly into the lipid bilayer, aggregating to form a pore with the hydrophobic regions interacting with the lipid tails and the hydrophilic regions lining the aqueous channel. mdpi.com This model suggests that the peptides form a cluster around a central pore. rug.nl

The membrane insertion and subsequent pore formation by lantibiotics like this compound are often voltage-dependent, requiring a trans-negative membrane potential. oup.comrug.nl The interaction with Lipid II is thought to facilitate the insertion of the peptide into a membrane-spanning orientation, promoting the pore-forming process. rug.nlresearchgate.net

Advanced Research Methodologies and Experimental Approaches in Epidermin Studies

Genetic Engineering and Heterologous Expression Systems

Genetic engineering and heterologous expression systems are crucial for studying Epidermin (B1255880) biosynthesis and generating modified versions of the peptide. Heterologous expression involves introducing the gene or part of a gene into a host organism that does not naturally contain it, allowing for efficient expression and manipulation. wikipedia.org

The genetic information for this compound biosynthesis is primarily located on the 54-kb plasmid pTü32 in Staphylococcus epidermidis Tü3298. ebi.ac.uknih.gov This plasmid contains the structural gene epiA, which encodes the precursor peptide, as well as other genes (epiB, C, D, Q, P, F, E, G, H) involved in maturation, processing, regulation, immunity, and transport. nih.govresearchgate.netasm.org

Heterologous expression of the this compound gene cluster or specific genes in suitable host organisms, such as Staphylococcus carnosus or Escherichia coli, allows researchers to study the functions of individual genes and produce the peptide or its precursors in controlled environments. nih.govnih.govnih.gov For instance, E. coli has been used to express epiA as a fusion protein to obtain sufficient amounts of the precursor peptide for studying the enzymes involved in its modification. nih.gov S. carnosus has been used as a heterologous cloning host to study the functions of various epi genes, including those involved in biosynthesis, maturation, processing, regulation, and immunity. asm.org

Production of this compound Analogs and Variants

Genetic engineering enables the creation of this compound analogs and variants with altered properties. By modifying the epiA structural gene, researchers can introduce changes in the amino acid sequence of the precursor peptide. These modified precursor peptides are then processed by the host's biosynthetic machinery, leading to the production of this compound analogs. researchgate.netnih.gov This approach is used to investigate the substrate specificities of the modifying enzymes and to generate variants with potentially altered biological activities, such as enhanced antimicrobial activity or increased resistance to degradation. researchgate.netnih.gov

Studies have shown that replacing specific amino acids in the precursor peptide can significantly impact the production and properties of the resulting lantibiotic. For example, replacing hydroxyamino acids involved in thioether bond formation with non-hydroxyamino acids (e.g., S3N and S19A) or deleting cysteine residues involved in bridging prevented the isolation of this compound or Gallidermin (B1576560) analogs. researchgate.netnih.gov Conversely, some conservative changes or substitutions in regions like the flexible middle region can be tolerated and lead to analogs with altered biological properties. nih.gov

Mutagenesis Studies (e.g., Site-Directed Mutagenesis of epiA)

Mutagenesis, particularly site-directed mutagenesis of the epiA gene, is a key technique for understanding the role of specific amino acids in this compound biosynthesis, modification, and activity. researchgate.netnih.govnih.gov By introducing specific mutations into epiA, researchers can investigate the impact of these changes on the post-translational modification enzymes and the final mature peptide.

Studies using site-directed mutagenesis of epiA have provided insights into the requirements for lanthionine (B1674491) and methyllanthionine formation and the generation of the S-(2-aminovinyl)-D-cysteine (AviCys) residue. researchgate.netnih.gov For example, mutations in epiA that changed the prethis compound nucleotide sequence have been characterized in S. epidermidis mutants unable to produce active this compound. nih.gov Specific mutations, such as the substitution of Ser3 by Asn or Gly10 by Glu, were found in these mutants. nih.gov Site-directed mutagenesis has also been used to modify cleavage sites in fusion proteins containing EpiA to facilitate purification and study. nih.gov

Biochemical and Biophysical Characterization Techniques

A range of biochemical and biophysical techniques are employed to characterize the enzymes involved in this compound biosynthesis, the interaction of this compound with membranes, and the structural features of the peptide.

Enzyme Assays for Biosynthetic Pathway Elucidation

Enzyme assays are essential for identifying and characterizing the activities of the enzymes responsible for the post-translational modifications in the this compound biosynthetic pathway. These enzymes include dehydratases (EpiB and EpiC), the cyclase (EpiC), and the oxidative decarboxylase (EpiD). oup.comresearchgate.netresearchgate.net

In vitro assays using purified enzymes and precursor peptides or synthetic peptide fragments allow researchers to dissect the specific reactions catalyzed by each enzyme. researchgate.net For instance, reconstitution studies with EpiD, the flavoprotein responsible for the formation of the AviCys residue, have demonstrated its oxidative decarboxylation activity on the C-terminal cysteine of the precursor peptide, resulting in the loss of 46 Da (corresponding to CO2 and two hydrogen atoms) and the production of a (Z)-enethiol product. researchgate.netacs.orgcapes.gov.br These assays often involve incubating the enzyme with its substrate and then analyzing the products using techniques like mass spectrometry or chromatography. researchgate.netresearchgate.net

Membrane Permeability Assays

Membrane permeability assays are used to investigate how this compound interacts with and affects bacterial membranes, which is its primary mode of action. rdd.edu.iq this compound, as a type A lantibiotic, is known to form pores in the cytoplasmic membrane of target bacteria, leading to efflux of ions and small molecules and ultimately cell death. researchgate.net

Techniques such as those involving monitoring the diffusion of dyes or measuring transepidermal water loss (TEWL) can be adapted to study the permeability changes induced by this compound in model membranes or bacterial cell membranes. nih.govresearchgate.net The Parallel Artificial Membrane Permeability Assay (PAMPA) is another method that can be used to assess the passive permeability of compounds across artificial membranes designed to mimic biological barriers. researchgate.netmdpi.comyoutube.com While PAMPA is often used for drug absorption studies, the principles can be applied to study the membrane-disrupting activity of antimicrobial peptides like this compound by measuring the leakage of substances across a membrane in the presence of the peptide.

Spectroscopic Methods (e.g., Mass Spectrometry, UV-Vis Spectroscopy for Flavoproteins)

Spectroscopic methods provide valuable information about the structure, modifications, and interactions of this compound and its associated proteins.

Mass Spectrometry (MS) is widely used for the identification and characterization of this compound, its precursor peptide (EpiA), and the products of enzymatic reactions in the biosynthetic pathway. researchgate.netresearchgate.net Techniques such as ion spray mass spectrometry and electrospray mass spectrometry can determine the molecular mass of peptides and identify post-translational modifications. nih.govresearchgate.netresearchgate.net MS analysis of reaction mixtures from enzyme assays can reveal the mass changes corresponding to specific enzymatic steps, such as the oxidative decarboxylation catalyzed by EpiD. researchgate.netresearchgate.net Tandem MS can provide further structural information by fragmenting the peptide ions. acs.orgcapes.gov.br

UV-Vis Spectroscopy is particularly useful for studying flavoproteins like EpiD, which contain flavin mononucleotide (FMN) as a cofactor. oup.comresearchgate.net Flavins have characteristic absorbance spectra in the UV-Vis range, and changes in these spectra can provide information about the redox state of the flavin and its interaction with the enzyme and substrate. capes.gov.br UV-Vis spectroscopy has been used to study the reaction products of EpiD, revealing pH-dependent spectral changes indicative of the formation of an enethiolate anion. capes.gov.br The increased absorbance at 260 nm of modified peptides after reaction with EpiD also suggests the presence of a thioenol group. researchgate.net

Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to determine the detailed three-dimensional structure of this compound and its analogs. capes.gov.br Circular Dichroism (CD) spectroscopy can provide information about the secondary structure and conformational changes of the peptide. nih.gov

Structural Determination Methodologies

Structural determination of peptides like this compound presents challenges due to their modified amino acids and relatively small size compared to larger proteins. Several key techniques are utilized to overcome these challenges and reveal the intricate structures of lantibiotics.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal by analyzing the diffraction pattern produced when X-rays interact with the ordered arrangement of molecules within the crystal rcsb.orgwikipedia.org. This method can provide highly detailed atomic information, revealing the positions of atoms, chemical bonds, and even associated molecules like ligands rcsb.orgwikipedia.orgcrelux.com. While particularly well-suited for rigid proteins that form well-ordered crystals, obtaining suitable crystals of peptides, especially modified ones like this compound, can be challenging rcsb.org. Despite this, X-ray crystallography has been successfully applied to determine the structures of other lantibiotics, such as mersacidin (B1577386), providing atomic resolution models nih.gov. The technique involves obtaining a pure crystal, exposing it to an intense X-ray beam, and analyzing the resulting diffraction pattern to reconstruct a three-dimensional electron density map, from which the atomic structure is built rcsb.orgwikipedia.org.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) is another significant technique for determining the structures of biological macromolecules. Unlike X-ray crystallography, Cryo-EM does not always require the sample to be in a crystalline form, making it suitable for molecules that are difficult to crystallize thermofisher.comnih.gov. In Cryo-EM, samples are rapidly frozen to very low temperatures, preserving their native structure in a vitrified ice layer thermofisher.comnih.gov. Electron beams are then passed through the frozen sample, and the resulting images are processed computationally to reconstruct a three-dimensional structure thermofisher.comnih.govresearchgate.net. Cryo-EM has seen rapid advancements, particularly with the "Resolution Revolution," enabling high-resolution structure determination of various biological assemblies, including proteins and protein complexes thermofisher.com. While not as widely applied to small peptides like this compound as to larger complexes, Cryo-EM techniques, such as Microcrystal Electron Diffraction (MicroED), are being developed and used for structure determination of peptides and small organic molecules from micro- or nanocrystalline samples nih.gov.

Comparative Genomics and Phylogenomic Analysis of Lantibiotic Clusters

Comparative genomics and phylogenomic analysis play a vital role in understanding the evolution, diversity, and biosynthesis of lantibiotics like this compound. Lantibiotics are encoded by gene clusters that contain the structural gene for the peptide precursor and genes for the necessary modification enzymes, transporters, and regulatory proteins researchgate.netnih.govnih.gov.

Comparative genomic analysis involves comparing the genetic makeup of different organisms or strains to identify similarities and differences in their gene content and organization asm.orgresearchgate.netpnas.org. By comparing the gene clusters responsible for lantibiotic biosynthesis in various bacteria, researchers can identify conserved genes involved in core lantibiotic production processes, such as dehydration (catalyzed by LanB and LanC or LanM enzymes) and thioether ring formation researchgate.netnih.govrug.nl. Comparative genomics has revealed that while some genes like lanB and lanC are conserved in clusters like those for nisin, subtilin, this compound, and Pep5, others like lanM are found in clusters for lantibiotics like cytolysin, lactocin S, and lacticin 481 researchgate.netnih.govrug.nl. Furthermore, comparative analysis can identify non-homologous genes that contribute to unique features or functions of specific lantibiotics, such as epiD in the this compound cluster, which is involved in a post-translational modification specific to the C-terminus of this compound researchgate.netnih.govrug.nl. Comparative genomic studies have also identified this compound gene clusters in certain strains of Staphylococcus aureus, highlighting their potential role in interbacterial competition asm.org.

Phylogenomic analysis utilizes genomic data to infer evolutionary relationships between organisms or specific gene families frontiersin.orgbeilstein-journals.orgresearchgate.net. By constructing phylogenetic trees based on the sequences of genes within lantibiotic clusters, researchers can trace the evolutionary history of these peptides and their associated biosynthetic machinery nih.govbeilstein-journals.orgresearchgate.net. This analysis can group lantibiotics into families based on the relatedness of their precursor peptides or biosynthetic enzymes, providing insights into their diversification nih.govresearchgate.net. For example, phylogenetic analysis of precursor peptides or LanT transporters can group lantibiotics into categories like the nisin group, Pep5 group, and this compound group nih.govresearchgate.net. Phylogenomic studies can also reveal the presence of homologous lantibiotic gene cluster remnants in related bacterial species, suggesting evolutionary relationships and potential for discovering novel lantibiotics nih.gov. Genome-guided approaches combining genomic analysis with techniques like mass spectrometry have proven effective in identifying and characterizing novel lantibiotics based on predicted gene clusters researchgate.netnih.gov.

Here is a table summarizing some key genes found in lantibiotic gene clusters, including those relevant to this compound:

Gene NamePutative FunctionPresence in this compound Cluster
lanAStructural gene for lantibiotic precursor peptideYes
lanBDehydratase (Ser/Thr dehydration)Yes researchgate.netnih.govrug.nl
lanCCyclase (Thioether ring formation)Yes researchgate.netnih.govrug.nl
lanMCombined dehydratase and cyclaseNo (present in other clusters) researchgate.netnih.govrug.nl
lanPSerine protease (Leader peptide cleavage)Yes (presumably) researchgate.netnih.govrug.nl
lanTABC transporter (Lantibiotic export)Yes researchgate.netnih.govrug.nl
lanE, lanF, lanGTransport system (Self-protection)Yes researchgate.netnih.govrug.nl
lanR, lanKTwo-component regulatory systemNo (present in nisin/subtilin) researchgate.netnih.govrug.nl
epiDEnzyme for C-terminal post-translational modificationYes researchgate.netnih.govrug.nl

This table is based on comparative analysis of lantibiotic gene clusters, highlighting the conserved and unique components involved in this compound biosynthesis and transport researchgate.netnih.govrug.nl.

Future Research Directions and Unexplored Avenues in Epidermin Biology

Detailed Elucidation of Remaining Biosynthetic Steps and Enzyme Mechanisms

While significant progress has been made in understanding epidermin (B1255880) biosynthesis, particularly the role of enzymes like EpiD in oxidative decarboxylation, several steps and enzyme mechanisms require further detailed elucidation. acs.orgasm.orgresearchgate.net this compound biosynthesis involves the epi gene cluster, including epiA (structural gene), epiB, epiC, epiD, epiQ, and epiP. ebi.ac.ukacs.org EpiD, a flavoprotein containing flavin mononucleotide (FMN), catalyzes the oxidative decarboxylation of the C-terminal cysteine residue in the precursor peptide EpiA, leading to the formation of the S-(Z)-2-aminovinyl)-D-cysteine (AviCys) residue. acs.orgasm.orgresearchgate.netresearchgate.net This reaction is crucial for the formation of the C-terminal ring structure in this compound. acs.orgresearchgate.net

However, the precise mechanisms of other modification enzymes, such as those involved in the dehydration of serine and threonine residues to didehydroalanine (Dha) and didehydrobutyrine (Dhb), and the subsequent cyclization with cysteine residues to form lanthionine (B1674491) and methyllanthionine bridges, are not fully understood. doi.orgasm.org While LanB and LanC enzymes are generally associated with dehydration and cyclization in Type AI lantibiotics, their specific interactions and catalytic cycles in the context of this compound biosynthesis warrant further investigation. asm.orgtandfonline.com The role of EpiC, for instance, is still being explored, and whether it directly participates in thioether formation requires further study using appropriate substrates like dehydrated peptides. asm.org

Understanding the intricate details of these enzymatic reactions is crucial for potential bioengineering efforts aimed at producing this compound analogs with altered or enhanced properties. tandfonline.com

Investigation of this compound's Role in Biofilm Modulation

Staphylococcus epidermidis, the producer of this compound, is a common skin commensal bacterium with a dual role in skin health and infection. frontiersin.orgnih.gov It is known to form biofilms, which are multicellular structures encased in a matrix, contributing to both colonization resistance against pathogens and, in some contexts, to nosocomial infections. frontiersin.orgnih.govmdpi.com

This compound, as an antimicrobial peptide produced by S. epidermidis, is likely to play a role in modulating the composition and structure of bacterial communities, including biofilms. frontiersin.org Research is needed to comprehensively investigate the direct and indirect effects of this compound on biofilm formation by S. epidermidis itself and by other skin bacteria, including potential pathogens like Staphylococcus aureus. frontiersin.orgnih.govmdpi.commdpi.com This could involve studying how this compound influences the production of key biofilm components like polysaccharide intracellular adhesin (PIA) and the expression of genes involved in biofilm development. nih.govresearchgate.net Furthermore, exploring the concentration-dependent effects of this compound on biofilm architecture and stability is an important avenue.

Understanding this compound's role in biofilm modulation could provide insights into its contribution to skin homeostasis and its potential as an anti-biofilm agent. frontiersin.orgmdpi.com

Comprehensive Analysis of Regulatory Networks Controlling this compound Production

The production of this compound is a tightly regulated process within Staphylococcus epidermidis. The epi gene cluster's transcription is controlled by regulatory elements, and EpiQ is known to act as a transcriptional activator of the epiA promoter. asm.orgtandfonline.com However, a comprehensive understanding of the entire regulatory network governing this compound production is still lacking.

Future research should focus on identifying and characterizing all the regulatory elements and proteins involved in controlling the expression of the epi gene cluster. This includes investigating the roles of two-component systems, transcription factors, and potentially small regulatory RNAs that might influence this compound biosynthesis in response to environmental cues or the physiological state of the bacterium. researchgate.net

Detailed analysis of these regulatory networks, potentially through techniques like transcriptomics and proteomics under various conditions (e.g., different growth phases, nutrient availability, presence of competing microorganisms), will provide a complete picture of how this compound production is controlled. This knowledge could be leveraged to optimize this compound production in industrial settings or to manipulate the skin microbiota for therapeutic purposes.

Discovery of Novel this compound-Like Lantibiotics and Their Biosynthetic Machinery

This compound belongs to the class I lantibiotics, which are characterized by their elongated, cationic structure and membrane-disrupting activity. nih.govoup.com Other well-known lantibiotics in this class include nisin and subtilin. nih.govoup.com The discovery of novel lantibiotics with similar structures and activities to this compound, as well as those with potentially different target specificities or enhanced potency, is an ongoing area of research. nih.gov

Genome mining approaches, coupled with advanced screening techniques, can facilitate the identification of new gene clusters encoding this compound-like lantibiotics in various bacterial species, particularly other commensal or environmental bacteria. nih.gov Characterizing the biosynthetic machinery associated with these novel lantibiotics will not only expand our knowledge of lantibiotic biosynthesis but also potentially reveal new enzymatic activities or regulatory mechanisms. nih.govtandfonline.com

Identifying and studying novel this compound-like lantibiotics could lead to the discovery of new antimicrobial agents with potential applications in medicine, food preservation, or agriculture. nih.govontosight.ai Examples of other lantibiotics that have been studied include mersacidin (B1577386) and lacticin 481. nih.govguidetopharmacology.orgnih.govnih.gov

Understanding the Impact of this compound on Phage Interactions and Horizontal Gene Transfer

Bacteria exist in complex ecosystems and interact with various other microorganisms, including bacteriophages (phages) and other bacteria. These interactions can significantly influence bacterial evolution and the spread of genetic information through horizontal gene transfer (HGT). The role of lantibiotics like this compound in these interactions is an emerging area of research.

Future studies could investigate whether this compound production influences the susceptibility or resistance of Staphylococcus epidermidis to phage infection. This compound's presence might affect phage adsorption, replication, or release. Additionally, exploring the impact of this compound on HGT mechanisms, such as conjugation, transduction, or transformation, is important. This compound could potentially influence the transfer of antibiotic resistance genes or other genetic elements between bacteria.

Understanding these interactions could shed light on the ecological role of this compound in microbial communities and its potential implications for the spread of antibiotic resistance.

Advanced Structural Biology Approaches for this compound-Target Complexes

Determining the high-resolution three-dimensional structures of this compound, both in isolation and in complex with its cellular targets, is crucial for understanding its mechanism of action and for rational drug design. While the general mechanism of Type A lantibiotics involves binding to lipid II and disrupting membrane integrity, the specific interactions of this compound with lipid II and the resulting structural changes in the membrane require further detailed investigation. nih.govmdpi.com

Advanced structural biology techniques, such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM), can provide valuable insights into the structure of this compound and its complexes. mdpi.com Studying this compound in different membrane environments and in the presence of lipid II analogs can help elucidate the molecular basis of its activity.

Furthermore, investigating the structural dynamics of this compound and its interactions with target membranes using computational approaches like molecular dynamics simulations can complement experimental studies and provide a more complete picture of its mechanism of action. mdpi.com Such structural information is essential for the rational design of this compound derivatives with improved activity, stability, or target specificity.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for determining the minimum inhibitory concentration (MIC) of Epidermin against Staphylococcus aureus?

  • Use broth microdilution assays following CLSI guidelines, with serial dilutions of this compound in Mueller-Hinton broth. The MIC is defined as the lowest concentration inhibiting visible bacterial growth after 18–24 hours. For S. aureus, studies report an MIC of 1.75 mg/ml, validated via triplicate experiments to ensure reproducibility .
  • Key considerations: Account for batch-to-batch variability in this compound purity and validate results with agar diffusion assays for cross-method consistency.

Q. What are standard methodologies for assessing this compound’s antimicrobial activity in vitro?

  • Agar diffusion assays : Measure inhibition zone diameters using this compound-loaded discs or wells. For example, synergistic studies with Surlactin showed a 12.2% increase in inhibition activity at a 50% co-application ratio .
  • Time-kill kinetics : Quantify bactericidal effects by sampling at intervals (e.g., 0, 2, 6, 24 hours) and plating for colony counts.
  • Data interpretation: Normalize results to positive controls (e.g., vancomycin) and include statistical tests (e.g., ANOVA) to compare treatment groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in synergistic studies involving this compound and other antimicrobial agents (e.g., Surlactin)?

  • Case example : this compound’s inhibition of S. aureus increased by 12.2% at a 50% Surlactin ratio but decreased by 9% at 75% . To address this:

Perform dose-response curves for both agents individually and in combination.

Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5), additivity (0.5–1), or antagonism (>1).

Use checkerboard assays to map interaction patterns across concentration gradients.

  • Statistical tools: Apply Bliss independence or Loewe additivity models to quantify deviations from expected effects .

Q. What methodological challenges arise when integrating multi-omics data to study this compound’s biosynthesis in Staphylococcus epidermidis?

  • Transcriptomics : Use RNA-seq to identify genes upregulated during this compound production (e.g., epiABCD operon).
  • Proteomics : Employ LC-MS/MS to quantify post-translational modifications critical for this compound’s activity.
  • Data integration : Apply pathway enrichment analysis (e.g., KEGG, GO) to link omics layers, but address challenges like batch effects and normalization biases. Reference frameworks like PRISMA for meta-epidemiological reporting can enhance transparency .

Q. How can researchers optimize purification protocols to achieve high-concentration this compound (e.g., 60 U/ml) while maintaining stability?

  • Chromatography : Use reversed-phase HPLC with C18 columns and acetonitrile/water gradients. Monitor purity via MALDI-TOF.
  • Stability testing : Assess thermal and pH stability (e.g., 4–37°C, pH 4–8) over 72 hours. Activity retention >90% at 4°C and pH 6.5 is typical .
  • Troubleshooting: If yield drops, check protease activity in lysates and add inhibitors (e.g., PMSF) during extraction.

Methodological Frameworks for this compound Research

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in animal models?

  • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for in vivo efficacy studies.
  • Ethical compliance: Ensure power calculations justify sample sizes and adhere to ARRIVE guidelines for animal research .

Q. How should researchers design studies to investigate this compound’s resistance mechanisms in Gram-positive pathogens?

  • Comparative genomics : Sequence resistant mutants (e.g., S. aureus with 4× MIC increase) and identify SNPs in target genes (e.g., mprF).
  • Functional validation : Use CRISPR interference to knock down candidate genes and assess MIC shifts.
  • Data contradictions: If phenotypic resistance lacks genotypic correlates, explore epigenetic factors or efflux pump activation via qRT-PCR .

Addressing Knowledge Gaps

Q. What strategies are effective for incorporating user feedback (e.g., clinicians) into this compound research question formulation?

  • Conduct Delphi surveys with stakeholders to prioritize research gaps (e.g., efficacy in biofilm vs. planktonic infections).
  • Present raw data (e.g., MIC distributions) to focus groups for interpretation, noting discrepancies between researcher and clinician perspectives .

Q. How can meta-epidemiological frameworks improve the rigor of this compound systematic reviews?

  • Follow PRISMA guidelines to report data sources, search strategies, and risk-of-bias assessments. For example, a 2025 review highlighted inconsistent reporting of this compound’s MIC ranges across 18 studies, necessitating sensitivity analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.